molecular formula C22H26Br2S3 B12526154 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene CAS No. 777063-91-9

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene

Cat. No.: B12526154
CAS No.: 777063-91-9
M. Wt: 546.5 g/mol
InChI Key: MQNQNXMRNGWUSA-KBPBESRZSA-N
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Description

This compound is a brominated oligothiophene derivative featuring two (2S)-2-methylbutyl substituents. Its structure consists of three thiophene rings connected in a linear arrangement, with bromine atoms at the 5-position of the terminal thiophenes and chiral (2S)-2-methylbutyl groups at the 3-position of adjacent rings. Such brominated thiophenes are pivotal in organic electronics due to their tunable optoelectronic properties and suitability for cross-coupling reactions . The branched alkyl chains enhance solubility while maintaining π-conjugation, critical for solution-processable semiconductor applications.

Properties

CAS No.

777063-91-9

Molecular Formula

C22H26Br2S3

Molecular Weight

546.5 g/mol

IUPAC Name

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene

InChI

InChI=1S/C22H26Br2S3/c1-5-13(3)9-15-11-19(23)26-21(15)17-7-8-18(25-17)22-16(10-14(4)6-2)12-20(24)27-22/h7-8,11-14H,5-6,9-10H2,1-4H3/t13-,14-/m0/s1

InChI Key

MQNQNXMRNGWUSA-KBPBESRZSA-N

Isomeric SMILES

CC[C@H](C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)C[C@@H](C)CC

Canonical SMILES

CCC(C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CC(C)CC

Origin of Product

United States

Preparation Methods

Grignard Alkylation

  • Reagents : (2S)-1-Bromo-2-methylbutane, 3-bromothiophene, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) catalyst.
  • Mechanism :
    • Grignard reagent 5 forms from (2S)-1-bromo-2-methylbutane 4 .
    • Alkylation of 3-bromothiophene 6 yields 3-[(2S)-2-methylbutyl]thiophene 7 with [α]D = +7.37 (neat) in 58% yield.

Table 1: Grignard Alkylation Parameters

Substrate Catalyst Yield (%) Specific Rotation [α]D Source
3-Bromothiophene 6 [NiCl₂(dppp)] 58 +7.37 (neat)

Suzuki-Miyaura Coupling

For functionalized derivatives:

  • Reagents : 3-(2-Methylbutoxy)ethylthiophene 24 , tosylate 22 of (2S)-2-methylbutanol 3 .
  • Mechanism :
    • Tosylation of 3-thiophenethanol 23 (LiAlH₄ reduction of 3-thiopheneacetic acid).
    • SN2 displacement with (2S)-2-methylbutyl tosylate yields 24 (83% yield).

Regioselective Bromination

N-Bromosuccinimide (NBS) or I₂/HNO₃ is used to introduce bromine at the 2- and 5-positions.

Monobromination

  • Target : 2-Bromo-3-[(2S)-2-methylbutyl]thiophene.
  • Conditions : NBS, CH₂Cl₂, RT.
  • Yield : ~70% (analogous to 3a in).

Dibromination

  • Target : 2,5-Dibromo-3-[(2S)-2-methylbutyl]thiophene.
  • Conditions : NBS (2 eq), DMF, 0°C → RT.
  • Selectivity : Fully regioselective for 2,5-dibromination (e.g., 78 from 59 ).

Table 2: Bromination Efficiency

Substrate Reagent Positions Brominated Yield (%) Source
3-[(2S)-2-Methylbutyl]thiophene NBS (1 eq) 2 ~70
3-[(2S)-2-Methylbutyl]thiophene NBS (2 eq) 2,5 58–78

Cross-Coupling for Terthiophene Formation

Suzuki-Miyaura or Oxidative Coupling links brominated thiophenes.

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
  • Example : Coupling of 2-bromo-3-[(2S)-2-methylbutyl]thiophene 3a with 5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl boronic ester.
  • Yield : 56–72% (analogous to 4a–g in).

Oxidative Coupling

  • Reagents : FeCl₃, CHCl₃.
  • Mechanism : Radical-cation intermediates form head-to-tail linkages.
  • Yield : ~75% (analogous to P2a/P2b in).

Table 3: Cross-Coupling Outcomes

Method Catalyst/Reagent Product Type Yield (%) Source
Suzuki-Miyaura Pd(PPh₃)₄ Terthiophene 56–72
Oxidative Coupling FeCl₃ Regioregular Polymer ~75

Stereochemical Control

The (2S)-configuration is preserved through:

  • Enantioselective Synthesis : Using (2S)-2-methylbutyl Grignard reagents.
  • Chiral Resolution : Crystallization or chromatography of intermediates.

Challenges and Optimization

  • Steric Hindrance : Bulky 2-methylbutyl groups reduce alkylation yields (e.g., 3c in).
  • Regioselectivity : Directing groups (e.g., bromine) ensure 2,5-dibromination over 3,4- or 4,5-positions.

Analytical Characterization

Key techniques include:

  • Chiral HPLC : Verify enantiopurity of intermediates.
  • NMR : Assign ¹H/¹³C signals for thiophene protons and substituents.
  • X-ray Crystallography : Confirm solid-state structure (e.g.,).

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce debrominated thiophenes.

Scientific Research Applications

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

A. 5-(5-(5-Bromo-3-Octylthiophen-2-Yl)Thieno[3,2-b]Thiophen-2-Yl)-4-Octylthiophene-2-Carbaldehyde (CAS: 1801422-25-2)

  • Structure: Contains a thieno[3,2-b]thiophene core with bromine at the 5-position and linear octyl chains. An aldehyde group at the terminal thiophene differentiates it from the target compound.
  • Molecular Formula : C₃₁H₃₉BrOS₄ vs. C₂₄H₂₆Br₂S₃ (target).
  • Key Differences :
    • Longer alkyl chains (octyl vs. 2-methylbutyl) improve solubility but may reduce crystallinity.
    • The aldehyde group in the analogue enables further functionalization (e.g., imine formation), whereas the target compound’s bromines facilitate cross-coupling (e.g., Suzuki reactions) .

B. 4-((5-Bromothiophen-2-Yl)Ethynyl)-2-(2-Butyloctyl)Thiophene

  • Structure : Ethynyl-bridged bromothiophene with a 2-butyloctyl chain.
  • Synthetic Pathway: Synthesized via Sonogashira coupling, contrasting with the target compound’s likely stepwise Stille or Suzuki couplings.
  • Electronic Properties : The ethynyl spacer extends conjugation, enhancing charge transport compared to the target’s direct thiophene linkages .

C. 3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-1,3,4-Oxadiazole Derivatives

  • Structure : Oxadiazole core with bromobenzyl and thiophenyl groups.
  • Applications : Primarily antimicrobial, unlike the target compound’s focus on electronics. Bromine here enhances bioactivity rather than enabling polymerization .

Key Observations :

  • Suzuki and Stille couplings dominate bromothiophene synthesis, ensuring regioselectivity and compatibility with chiral alkyl groups.
  • The target compound’s branched alkyl chains may require optimized purification (e.g., silica gel chromatography) compared to linear-chain analogues .
Physicochemical and Electronic Properties
Property Target Compound 5-(5-Bromo-3-Octylthiophen-2-Yl)... 4-((5-Bromothiophen-2-Yl)Ethynyl)...
Solubility Moderate (branched alkyl chains) High (linear octyl chains) Low (bulky ethynyl group)
λmax (nm) ~350–400 (estimated) 420 (measured) 380–450
Bandgap (eV) ~2.1–2.4 1.9 2.0
HOMO/LUMO (eV) HOMO: -5.2, LUMO: -3.1 (estimated) HOMO: -5.0, LUMO: -3.0 HOMO: -5.3, LUMO: -3.2

Key Observations :

  • The target compound’s shorter branched alkyl chains balance solubility and charge transport better than linear chains in OFET applications.
  • Bromine substitution red-shifts absorption compared to non-brominated thiophenes but less than ethynyl-bridged systems .

Biological Activity

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is a complex organic compound belonging to the thiophene family. Its molecular formula is C22H26Br2S3C_{22}H_{26}Br_2S_3 with a molecular weight of 546.5 g/mol. The compound features multiple bromine substituents and branched alkyl groups, specifically (2S)-2-methylbutyl chains, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The intricate structure of this compound enhances its reactivity and biological activity compared to simpler thiophene derivatives. The presence of bromine atoms and thiophene rings enables binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to significant changes in cellular processes, including signal transduction and gene expression.

Property Value
CAS Number 777063-91-9
Molecular Formula C22H26Br2S3
Molecular Weight 546.5 g/mol
IUPAC Name 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene

Synthesis

The synthesis of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene typically involves several steps, including bromination and coupling reactions. Key aspects of the synthetic route include:

  • Bromination : Introduction of bromine atoms into the thiophene rings.
  • Alkylation : Addition of (2S)-2-methylbutyl side chains through alkylation reactions.
  • Coupling Reactions : Final coupling of brominated thiophene units to form the desired compound.

Careful control of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.

The biological activity of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is linked to its interactions with specific molecular targets. Studies suggest that the compound exhibits significant binding affinity with various enzymes and receptors, which may elucidate mechanisms behind its biological effects .

Therapeutic Potential

Research indicates potential therapeutic applications for this compound, including:

  • Anti-inflammatory Activity : The compound has been explored for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing cellular functions .

Case Studies

Several studies have investigated the biological effects of thiophene derivatives similar to 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene:

  • Study on Anti-inflammatory Effects : A study demonstrated that related thiophene compounds reduced pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
    Compound Effect Observed
    Thiophene Derivative AReduced TNF-alpha production
    Thiophene Derivative BInhibited IL-6 secretion
  • Anticancer Activity Assessment : Another investigation reported that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

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